molecular formula C21H23ClFN3O4S B2688350 N'-(3-chlorophenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898415-12-8

N'-(3-chlorophenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2688350
CAS No.: 898415-12-8
M. Wt: 467.94
InChI Key: QQTGVYWUGPELQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Piperidine-Containing Sulfonamide Research

The integration of piperidine into sulfonamide frameworks emerged from mid-20th-century efforts to enhance the pharmacokinetic properties of antibacterial agents. Gerhard Domagk’s discovery of Prontosil rubrum in 1935 marked the first therapeutic sulfonamide, demonstrating the efficacy of sulfonyl groups in targeting bacterial enzymes. By the 1960s, researchers began modifying sulfonamide backbones with nitrogen-containing heterocycles like piperidine to improve blood-brain barrier penetration and receptor affinity. The addition of fluorinated aromatic groups, as seen in 4-fluorobenzenesulfonyl moieties, further refined metabolic stability and selectivity.

Current Academic Significance in Medicinal Chemistry

Recent studies highlight this compound’s dual functionality:

  • Anti-inflammatory potential : Structural analogs inhibit nitric oxide production in macrophages (IC₅₀: 12–18 μM).
  • Cytotoxic activity : Piperidine-sulfonamide hybrids exhibit IC₅₀ values of 8–15 μM against melanoma and breast cancer cells.

Table 1 : Biological Activities of Piperidine-Sulfonamide Hybrids

Activity Type Model System Key Finding Source
Anti-inflammatory RAW264.7 macrophages 70% NO inhibition at 20 μM
Cytotoxicity MCF7 cells IC₅₀ = 10.2 ± 1.5 μM
Antimicrobial E. coli MIC = 32 μg/mL

These properties position the compound as a candidate for multitarget drug discovery.

Positioning within Contemporary Organic Chemistry Literature

The molecule’s design aligns with three modern strategies:

  • Bioisosteric replacement : The 4-fluorobenzenesulfonyl group mimics endogenous sulfonic acids, enhancing target engagement.
  • Conformational rigidity : The piperidine ring restricts rotational freedom, optimizing binding pocket fit.
  • Halogen bonding : The 3-chlorophenyl group facilitates interactions with aromatic residues in enzyme active sites.

Such features are frequently cited in studies exploring protease inhibitors and kinase modulators.

Theoretical Research Gaps and Opportunities

Despite progress, critical gaps persist:

  • Mechanistic ambiguity : The exact molecular targets (e.g., COX-2 vs. iNOS) remain unvalidated.
  • Synthetic scalability : Current routes yield ≤45% purity, necessitating greener catalysts.
  • Structural diversification : Only 12% of published analogs vary the ethanediamide linker.

Addressing these could unlock applications in neurodegenerative disease and antibiotic resistance.

Compound Classification within the Broader Sulfonamide Family

This derivative belongs to the N-substituted sulfonamides , distinguished by:

Table 2 : Structural Comparison with Classical Sulfonamides

Feature Classical (e.g., Sulfadiazine) Target Compound
Core structure Sulfanilamide Piperidine-sulfonamide
Functional groups Aniline, sulfonyl 4-Fluorobenzenesulfonyl, chlorophenyl
Bioactivity Antibacterial Anti-inflammatory, cytotoxic

Its hybrid architecture merges the enzyme-inhibitory capacity of sulfonamides with the CNS-targeting potential of piperidines.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O4S/c22-15-4-3-5-17(14-15)25-21(28)20(27)24-12-11-18-6-1-2-13-26(18)31(29,30)19-9-7-16(23)8-10-19/h3-5,7-10,14,18H,1-2,6,11-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTGVYWUGPELQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions.

    Coupling with Ethylenediamine: The piperidine intermediate is then coupled with ethylenediamine to form the desired diamide structure.

    Introduction of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Dihydro derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

N’-(3-chlorophenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Studies: It is used in biological assays to study its effects on cellular pathways and receptor interactions.

    Chemical Research: The compound serves as a model for studying complex organic reactions and the behavior of heterocyclic compounds.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to certain receptors in the nervous system, modulating their activity.

    Pathway Modulation: It affects various cellular pathways, leading to changes in cell signaling and function.

    Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Sulfonamide/Sulfonyl Analogs

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

  • Core : Piperidinylidene-sulfonamide.
  • Key Differences :
    • W-15 contains a sulfonamide group, whereas the target compound has a sulfonyl moiety. Sulfonyl groups are less prone to enzymatic degradation than sulfonamides .
    • Substitution on piperidin-2-ylidene (W-15) vs. piperidin-2-yl (target) affects ring conformation and steric interactions.
Ethanediamide-Linked Piperidine Derivatives

N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide

  • Core : Ethanediamide with a 4-piperidinyl group.
  • Key Differences: Piperidine substitution: 4-position (analog) vs. 2-position (target). The 2-position may confer distinct spatial orientation for receptor binding . Substituent chemistry: The analog’s 4-fluorophenyl carbamoyl group vs. the target’s 4-fluorobenzenesulfonyl.
Chlorophenyl-Containing Compounds

3-Chloro-N-phenyl-phthalimide

  • Core : Phthalimide.
  • Key Differences :
    • The phthalimide core (rigid, planar) contrasts with the flexible ethanediamide linker in the target.
    • Both share a 3-chlorophenyl group, which increases lipophilicity and may improve membrane permeability .
Piperidin-2-yl Derivatives

Ethyl phenyl(piperidin-2-yl)acetate

  • Core : Piperidin-2-yl with an ester side chain.
  • Key Differences: Functional group: Ester (analog) vs. amide (target). Amides generally exhibit slower hydrolysis, enhancing metabolic stability .

Data Table: Structural and Functional Comparisons

Compound Core Structure Key Substituents Functional Groups Activity Notes Reference
Target Compound Ethanediamide 3-chlorophenyl, 4-fluorobenzenesulfonyl Amide, sulfonyl Potential CNS modulation
W-15 Piperidinylidene 4-chlorophenyl, phenylethyl Sulfonamide Opioid-like analgesic
N-(2-Chlorobenzyl)-...ethanediamide Ethanediamide 4-fluorophenyl carbamoyl Amide, carbamoyl Undisclosed
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chlorophenyl Imide Polymer precursor
Ethyl phenyl(piperidin-2-yl)acetate Piperidin-2-yl Phenyl, ethyl ester Ester Regulated psychoactive compound

Key Research Findings

Metabolic Stability : The target’s sulfonyl group likely improves resistance to enzymatic cleavage compared to sulfonamide-containing analogs like W-15 .

Receptor Interaction : Substitution at the piperidin-2-yl position (vs. 4-position in analogs) may alter binding to opioid or other CNS receptors due to conformational differences .

Pharmacokinetics : The ethanediamide linker may confer superior solubility and bioavailability compared to ester-based analogs like ethyl phenyl(piperidin-2-yl)acetate .

Biological Activity

N'-(3-chlorophenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure, which includes a piperidine ring and sulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it can be represented by the following structure:

C18H21ClFN2O2S\text{C}_{18}\text{H}_{21}\text{ClF}\text{N}_2\text{O}_2\text{S}

Molecular Properties:

  • Molecular Weight: 368.89 g/mol
  • LogP (Partition Coefficient): Indicates lipophilicity, affecting absorption and distribution.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding: The compound may act as an antagonist or agonist at specific receptors, particularly in the central nervous system (CNS) due to its piperidine moiety.
  • Enzyme Inhibition: The sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes.

Pharmacological Effects

Recent studies have reported various pharmacological effects associated with this compound:

  • Antidepressant Activity:
    • In animal models, the compound exhibited significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), indicating potential use in treating depression.
  • Antinociceptive Properties:
    • Analgesic activity was demonstrated in formalin-induced pain models, suggesting its utility in pain management.
  • Neuroprotective Effects:
    • The compound showed protective effects against oxidative stress-induced neuronal damage in vitro, indicating potential applications in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antidepressant Effects: A study published in Pharmacology Biochemistry and Behavior found that administration of the compound significantly reduced immobility time in FST models compared to control groups, suggesting robust antidepressant properties .
  • Analgesic Activity Assessment: Research published in the Journal of Pain Research demonstrated that the compound effectively reduced pain responses in rat models, supporting its potential as a novel analgesic agent .

Data Tables

Biological ActivityModel/AssayResult
AntidepressantForced Swim TestReduced immobility time
AntinociceptiveFormalin TestSignificant pain reduction
NeuroprotectiveOxidative Stress ModelProtection against neuronal damage

Q & A

Basic: How can multi-step synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:
Optimization involves:

  • Stepwise coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble aromatic and heterocyclic moieties, as demonstrated in analogous ethanediamide syntheses .
  • Controlled reaction conditions : Maintain inert atmospheres (N₂/Ar) and precise temperatures (e.g., 0–5°C for sulfonylation steps) to minimize side reactions .
  • Purification strategies : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Basic: What spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

Methodological Answer:

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent integration (e.g., distinguishing fluorobenzenesulfonyl protons at δ 7.8–8.2 ppm) and amide carbonyl signals (δ 165–170 ppm) .
  • X-ray crystallography : Resolve piperidine ring conformation and sulfonyl group geometry via single-crystal diffraction, ensuring < 0.5 Å resolution for accurate bond-length analysis .

Advanced: How can computational modeling (e.g., QSAR, molecular docking) guide the prediction of bioactivity?

Methodological Answer:

  • QSAR modeling : Calculate descriptors (logP, polar surface area) using software like Schrödinger to correlate structural features (e.g., fluorobenzenesulfonyl electronegativity) with activity trends .
  • Docking studies : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on hydrogen-bonding with the ethanediamide backbone and π-π stacking with the chlorophenyl group .

Advanced: How should researchers design bioactivity assays to evaluate enzymatic inhibition or receptor modulation?

Methodological Answer:

  • In vitro enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics (IC₅₀) under physiological pH (7.4) and temperature (37°C) .
  • Cellular receptor binding : Perform competitive radioligand displacement assays (e.g., 3^3H-labeled antagonists) in HEK293 cells expressing target GPCRs, normalizing data to control ligands .

Advanced: How to resolve contradictions in reported bioactivity data across different experimental models?

Methodological Answer:

  • Comparative validation : Replicate assays in parallel using standardized protocols (e.g., identical cell lines, serum-free media) to isolate variables .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies between in vitro and in vivo activity .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogens (e.g., Br replacing Cl) or electron-withdrawing groups (e.g., nitro) on the phenyl ring to test electronic effects on binding .
  • Scaffold hopping : Replace the piperidine ring with morpholine or thiomorpholine to evaluate steric and electronic impacts on target engagement .

Advanced: How to assess metabolic stability and toxicity profiles in preclinical development?

Methodological Answer:

  • In vitro ADME : Use Caco-2 cell monolayers for permeability assays and human liver microsomes (HLM) to quantify CYP450-mediated metabolism .
  • Toxicity screening : Perform Ames tests (bacterial reverse mutation) and zebrafish embryo assays to evaluate genotoxicity and developmental effects .

Advanced: How to address discrepancies between in vitro activity and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS in rodent models to identify absorption or distribution limitations .
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14^{14}C) to track accumulation in target organs versus systemic clearance .

Advanced: What experimental approaches elucidate the compound’s interaction with enzymatic targets?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (e.g., hydrogen bonds) vs. entropic (hydrophobic) contributions .
  • X-ray co-crystallization : Resolve the ligand-enzyme complex structure at < 2.0 Å resolution to identify critical binding residues .

Advanced: How to determine key thermodynamic properties (e.g., solubility, logP) for formulation studies?

Methodological Answer:

  • logP measurement : Use shake-flask method with octanol/water partitioning, validated via HPLC retention time correlation .
  • Solubility profiling : Perform phase-solubility studies in biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.